Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄NNaO₄ and a molecular weight of 177.09 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves terminal alkynes, isocyanates, and malonates. Copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of t-BuOLi to form dihydropyridine-3-carboxylates . This method is advantageous due to its broad scope and the ability to create three covalent bonds in one pot.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving copper acetylides and malonates can be scaled up for industrial applications, given the simplicity and efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Addition: Copper acetylides add to isocyanates to form propargylic amide species.
Electrophilic Cyclization: The propargylic amide species further reacts with malonates to form dihydropyridine-3-carboxylates.
Common Reagents and Conditions
Copper Acetylides: Used as nucleophiles in the reaction.
Isocyanates: Serve as electrophiles.
Malonates: React with the propargylic amide species.
Major Products
The major product of these reactions is dihydropyridine-3-carboxylate derivatives, which can be further modified for various applications .
Scientific Research Applications
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a metallo β-lactamase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of β-lactam antibiotics and thereby restoring their efficacy . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydropyrimidine-5-carboxylic acids: These compounds are similar in structure and have been studied as xanthine oxidase inhibitors.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have shown potent inhibition effects on matrix metalloproteinases.
Uniqueness
Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its ability to form stable complexes with metals and its potential as a metallo β-lactamase inhibitor make it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C6H4NNaO4 |
---|---|
Molecular Weight |
177.09 g/mol |
IUPAC Name |
sodium;2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO4.Na/c8-4-2-1-3(6(10)11)5(9)7-4;/h1-2H,(H,10,11)(H2,7,8,9);/q;+1/p-1 |
InChI Key |
IKVLZZSQZAMFSB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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